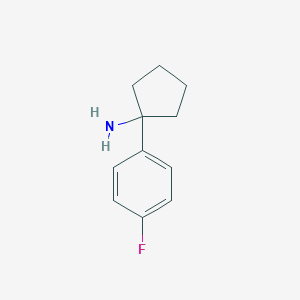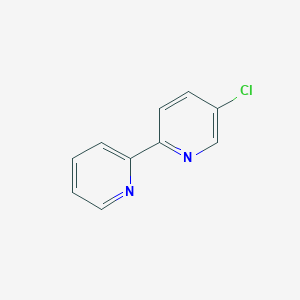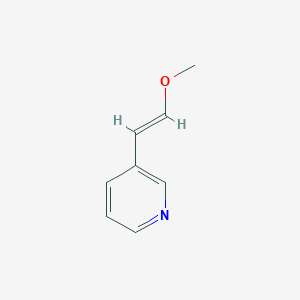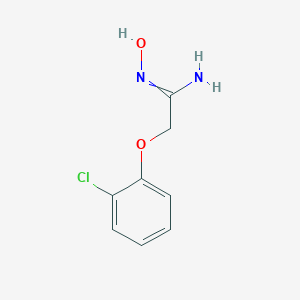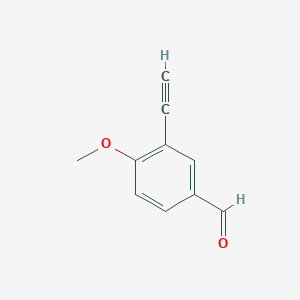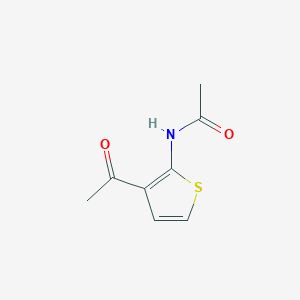![molecular formula C9H13NO B066722 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one CAS No. 182754-33-2](/img/structure/B66722.png)
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as EPP or Alpha-Pyrrolidinovalerophenone and is a synthetic analog of cathinone, a naturally occurring stimulant found in the khat plant. In
Mecanismo De Acción
The mechanism of action of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation, leading to an increase in its concentration in the brain. This increase in dopamine levels is believed to be responsible for the stimulant effects of the compound.
Efectos Bioquímicos Y Fisiológicos
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its stimulant properties. It has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans. Additionally, it has been shown to have reinforcing effects, indicating its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one in lab experiments is its similarity to other stimulants such as cocaine and amphetamines. This allows researchers to study the effects of these drugs on the brain without the legal and ethical implications of using illegal substances. However, one of the limitations of using this compound is its potential for abuse, which can lead to safety concerns in the lab.
Direcciones Futuras
There are many future directions for research on 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one. One area of research is in the development of new treatments for addiction and dependence. Another area of research is in the study of the long-term effects of the compound on the brain and body. Additionally, there is potential for the development of new analogs of the compound with different properties and applications.
Conclusion:
In conclusion, 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a chemical compound with significant potential for use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
Métodos De Síntesis
The synthesis of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one. The purity of the compound is crucial for its use in scientific research, and various purification techniques such as recrystallization and column chromatography are used to ensure the purity of the compound.
Aplicaciones Científicas De Investigación
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one has potential applications in various fields of scientific research. One of the most significant applications is in the field of neuroscience, where it is used as a research tool to study the effects of stimulants on the brain. It is also used in the study of addiction and dependence, as it has similar properties to other stimulants such as cocaine and amphetamines.
Propiedades
Número CAS |
182754-33-2 |
|---|---|
Nombre del producto |
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8-6-5-7-10(8)9(11)4-2/h1,8H,4-7H2,2H3/t8-/m1/s1 |
Clave InChI |
JIGYSSHLFFNIAH-MRVPVSSYSA-N |
SMILES isomérico |
CCC(=O)N1CCC[C@H]1C#C |
SMILES |
CCC(=O)N1CCCC1C#C |
SMILES canónico |
CCC(=O)N1CCCC1C#C |
Sinónimos |
Pyrrolidine, 2-ethynyl-1-(1-oxopropyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



